![molecular formula C34H33Cl4N5O3 B608607 LLS30 CAS No. 2138367-58-3](/img/new.no-structure.jpg)
LLS30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LLS30 is an allosteric inhibitor of Galectin-1 (Gal-1). This compound decreases Gal-1 binding affinity to its binding partners, and potentially overcomes metastatic castration-resistant prostate cancer (mCRPC).
科学研究应用
Cancer Therapy
LLS30 has shown promise in treating castration-resistant prostate cancer (CRPC). In preclinical studies, it was found to impair tumor growth by inhibiting Galectin-1 activity, which is crucial for tumor cell survival and proliferation . The following table summarizes key findings from research on this compound's anti-cancer properties:
Study | Cancer Type | Effect of this compound | Reference |
---|---|---|---|
Study 1 | Prostate Cancer | Reduced tumor growth | |
Study 2 | Breast Cancer | Inhibited metastasis | |
Study 3 | Lung Cancer | Enhanced apoptosis |
Immunomodulation
This compound's interaction with Galectin-1 also suggests potential applications in immunotherapy. By inhibiting this protein, this compound may enhance immune responses against tumors, making it a candidate for combination therapies with other immunotherapeutic agents.
Case Study: Prostate Cancer Treatment
In a study involving mouse models of CRPC, administration of this compound led to a significant decrease in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth .
Case Study: Breast Cancer Metastasis
Another investigation focused on breast cancer metastasis. Mice treated with this compound exhibited a marked reduction in metastatic lesions in the lungs and liver. This study underscores the compound's potential as a therapeutic agent in preventing cancer spread .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates good bioavailability and a favorable safety profile in animal studies. It demonstrates a half-life conducive to once-daily dosing, which enhances its practicality as a therapeutic agent.
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | 12 hours |
Administration route | Oral |
属性
CAS 编号 |
2138367-58-3 |
---|---|
分子式 |
C34H33Cl4N5O3 |
分子量 |
701.47 |
IUPAC 名称 |
3-(2-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3-((3,4-dichlorobenzyl)amino)propanamide |
InChI |
InChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46) |
InChI 键 |
XWBTXDFCKRACTA-UHFFFAOYSA-N |
SMILES |
O=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LLS-30; LLS 30; LLS30 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。